molecular formula C27H25N3O3S B2608947 2-[(4-Methylphenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one CAS No. 451467-37-1

2-[(4-Methylphenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one

Cat. No. B2608947
CAS RN: 451467-37-1
M. Wt: 471.58
InChI Key: GOINHGOYJSTMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methylphenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one is a useful research compound. Its molecular formula is C27H25N3O3S and its molecular weight is 471.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Quinazolin-4-one derivatives have been synthesized and evaluated for their antibacterial activity, showing promising results against various bacterial strains. For instance, quinazolin-4-one compounds containing oxadiazolin-5-thione moieties demonstrated significant antibacterial effectiveness, highlighting the potential of quinazolinone scaffolds in the development of new antibacterial agents (Ahmed, Abd-Alla, & El-zohry, 2007).

Anticorrosive Applications

Quinazolinone derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media, with studies showing that these compounds can significantly enhance the corrosion resistance of metals. This suggests their potential application in industrial processes and maintenance (Errahmany et al., 2020).

Analgesic and Anti-inflammatory Activities

Research has demonstrated that quinazolin-4-one derivatives possess potent analgesic and anti-inflammatory properties. Certain compounds within this class have been found to exhibit high activity, suggesting their potential development into therapeutic agents for treating pain and inflammation (Panneerselvam, Pradeepchandran, & Sridhar, 2003).

Anticancer Potential

Quinazolin-4-one compounds have been explored for their anticancer activities, with specific derivatives showing promising activity against various cancer cell lines. This research indicates the potential of quinazolinone derivatives in the development of new anticancer therapies (Noolvi & Patel, 2013).

Material Science and Other Applications

In material science, quinazolinone derivatives have been utilized in the synthesis of novel catalysts for chemical reactions, indicating their versatility beyond biological applications. This highlights the broad potential of quinazolin-4-one derivatives in various scientific and industrial fields (Bahadorikhalili et al., 2018).

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-19-6-8-20(9-7-19)18-34-27-28-24-5-3-2-4-23(24)26(32)30(27)22-12-10-21(11-13-22)25(31)29-14-16-33-17-15-29/h2-13H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOINHGOYJSTMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one

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